TREK1 Potency: GI-530159 HCl vs. ML335, ML402, and Riluzole
GI-530159 HCl activates recombinant human TREK1 channels with an EC50 of 0.76 μM in Rb⁺ efflux assays, demonstrating substantially higher potency than several commonly used TREK1 activators [1]. For comparison, ML335 exhibits a TREK1 EC50 of 14.3 μM in Xenopus oocytes, ML402 has a TREK1 EC50 of 13.7 μM, and riluzole activates TREK1 currents with an EC50 of approximately 110 μM [2][3]. The ~18-fold greater potency of GI-530159 HCl relative to ML335 and ML402, and >100-fold relative to riluzole, translates to lower working concentrations and reduced solvent exposure in cellular assays.
| Evidence Dimension | TREK1 channel activation potency (EC50) |
|---|---|
| Target Compound Data | 0.76 μM |
| Comparator Or Baseline | ML335: 14.3 μM; ML402: 13.7 μM; Riluzole: ~110 μM |
| Quantified Difference | GI-530159 is ~18-fold more potent than ML335/ML402; >100-fold more potent than riluzole |
| Conditions | GI-530159: Rb⁺ efflux in TREK1-expressing CHO cells; ML335/ML402: two-electrode voltage clamp in Xenopus oocytes; Riluzole: patch-clamp in HEK293 cells |
Why This Matters
Higher potency permits lower compound concentrations, reducing off-target solvent effects and enabling more physiologically relevant experimental conditions.
- [1] Loucif AJC, Saintot PP, Liu J, et al. GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability. Br J Pharmacol. 2018;175(12):2272-2283. View Source
- [2] Lolicato M, et al. K2P2.1 (TREK-1)–activator complexes reveal a cryptic binding site for small molecules. Proc Natl Acad Sci USA. 2017;114(48):12791-12796. View Source
- [3] Duprat F, Lesage F, Patel AJ, et al. The neuroprotective agent riluzole activates the two P domain K⁺ channels TREK-1 and TRAAK. Mol Pharmacol. 2000;57(5):906-912. View Source
